3-(3,5-dimethyl-1H-pyrazol-1-yl)Benzenemethanol
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Overview
Description
3-(3,5-Dimethyl-1H-pyrazol-1-yl)benzenemethanol is a chemical compound characterized by a pyrazole ring substituted with a methyl group at the 3 and 5 positions and a benzenemethanol group attached to the pyrazole ring
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various enzymes and receptors .
Mode of Action
It’s known that pyrazole-based ligands can form unique coordination with metal ions, which can be used as a precursor for the development of metalloenzymes .
Biochemical Pathways
Related pyrazole-based ligands have been found to exhibit catalytic activities in the oxidation reaction of catechol to o-quinone .
Pharmacokinetics
Factors such as the type of solvent, metal ion, anion in the metal salt, and ratios of ligands and metal salts significantly influence the formation of complexes .
Result of Action
Similar compounds have shown catalytic activities in various reactions .
Action Environment
Environmental factors such as the type of solvent and the presence of metal ions can significantly influence the compound’s action, efficacy, and stability .
Biochemical Analysis
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It’s possible that it could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:
Condensation Reactions: One common method involves the condensation of 3,5-dimethyl-1H-pyrazole with benzaldehyde in the presence of a reducing agent such as sodium borohydride.
Substitution Reactions: Another approach is the substitution reaction of 3,5-dimethyl-1H-pyrazole with benzyl chloride in the presence of a base like potassium carbonate.
Industrial Production Methods: In an industrial setting, the compound is typically produced through optimized versions of these synthetic routes, often involving continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-(3,5-Dimethyl-1H-pyrazol-1-yl)benzenemethanol can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the benzenemethanol group to a benzoic acid derivative.
Reduction: Reduction reactions can reduce the pyrazole ring, leading to the formation of different derivatives.
Substitution: Substitution reactions can replace the hydrogen atoms on the pyrazole ring with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Bases like sodium hydride or strong acids like hydrochloric acid are typically employed.
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: Reduced pyrazole derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
3-(3,5-Dimethyl-1H-pyrazol-1-yl)benzenemethanol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic uses, such as in the treatment of certain diseases.
Industry: Employed in the development of new materials and chemical processes.
Comparison with Similar Compounds
3-(3,5-Dimethyl-1H-pyrazol-1-yl)benzenemethanol is unique compared to other similar compounds due to its specific structural features. Similar compounds include:
3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-amine: A related compound with a different functional group.
3-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-methylpropan-1-amine: Another pyrazole derivative with a methylated amine group.
2-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine: A pyrazole derivative with a pyridine ring.
These compounds share the pyrazole core but differ in their substituents and functional groups, leading to different chemical and biological properties.
Properties
IUPAC Name |
[3-(3,5-dimethylpyrazol-1-yl)phenyl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-9-6-10(2)14(13-9)12-5-3-4-11(7-12)8-15/h3-7,15H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBJPENYCYFTYOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=CC(=C2)CO)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
956804-29-8 |
Source
|
Record name | [3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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